N-(2-ethoxyphenyl)-N'-propan-2-yloxamide
Description
N-(2-ethoxyphenyl)-N'-propan-2-yloxamide is a symmetric oxamide derivative characterized by two amide groups bridging a 2-ethoxyphenyl and a propan-2-yl substituent. Its structure combines aromatic and aliphatic functionalities, enabling diverse chemical interactions. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring enhances electron-donating effects, while the branched propan-2-yl group (isopropyl) contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-11-8-6-5-7-10(11)15-13(17)12(16)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYNYJRHKCZTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-N’-propan-2-yloxamide typically involves the reaction of diethyl oxalate with o-ethylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N-(2-ethoxyphenyl)-N’-propan-2-yloxamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-N’-propan-2-yloxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Bromine in an organic solvent.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced products, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-ethoxyphenyl)-N’-propan-2-yloxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness emerges when compared to structurally related oxamides and amide derivatives. Key comparisons include:
Structural Analogues in the Oxamide Class
Functional Group Variations
- N-(2-methoxyethyl)-N’-(propan-2-yl)ethanediamide : Methoxyethyl substituent increases hydrophilicity compared to the ethoxyphenyl group, altering solubility and receptor binding.
- N-(2-ethoxyphenyl)-2-hydroxypropanamide : Hydroxypropanamide moiety introduces hydrogen bonding capacity, enhancing biological target interactions.
- Benzofuran derivatives (e.g., N-(2-ethoxyphenyl)-3-pivalamidobenzofuran-2-carboxamide) : Benzofuran core with pivalamido groups confers rigidity and metabolic stability, useful in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
